4-Methyl-3-thiopheneethanol is a chemical compound that belongs to the class of thiophene derivatives. It has garnered attention due to its potential applications in various fields, including fragrance formulation and organic synthesis. The compound is characterized by a thiophene ring, which contributes to its unique properties and reactivity.
The compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) for its potential environmental hazards. Specifically, it is noted for being harmful to aquatic life with long-lasting effects, categorized as H412. The compound is assessed under low to very low risk categories based on its intended uses and concentration levels in formulations .
The synthesis of 4-Methyl-3-thiopheneethanol can be achieved through several methods, primarily focusing on the alkylation of thiophene derivatives. One common approach involves the reaction of 2-(thiophen-3-yl)ethanol with appropriate alkylating agents under controlled conditions.
For instance, one method involves reacting 2-(thiophen-3-yl)acetic acid with lithium aluminum hydride in tetrahydrofuran, yielding 2-(thiophen-3-yl)ethanol with a high yield of approximately 99% .
The molecular formula for 4-Methyl-3-thiopheneethanol is , with a molecular weight of approximately 188.33 g/mol. Its structure features a thiophene ring substituted with an ethanol side chain and a methyl group at the 4-position.
4-Methyl-3-thiopheneethanol can participate in various chemical reactions typical of alcohols and thiophene derivatives:
For example, when reacted with toluene-4-sulfonyl chloride, it can yield complex sulfonate esters, showcasing its utility in synthetic organic chemistry .
The mechanism of action for 4-Methyl-3-thiopheneethanol primarily revolves around its ability to act as a nucleophile due to the hydroxyl group on the ethanol moiety:
The presence of the thiophene ring enhances electron density, making it more reactive towards electrophiles compared to non-aromatic alcohols .
These properties indicate that while the compound is relatively stable under normal conditions, care must be taken regarding its environmental impact due to its classification as harmful to aquatic life .
4-Methyl-3-thiopheneethanol finds applications primarily in:
Traditional synthesis of 4-methyl-3-thiopheneethanol relies heavily on organometallic intermediates derived from thiophene precursors. In the Grignard approach, 3-bromo-4-methylthiophene reacts with magnesium in ether-based solvents (e.g., THF or diethyl ether) to form the corresponding Grignard reagent. Subsequent treatment with ethylene oxide yields the hydroxymethylated product after acidic hydrolysis. This method faces significant limitations due to ethylene oxide's explosive hazards and the formation of isomeric byproducts that complicate purification [1] [8]. Sodium reagent routes involve the metallation of 3-bromo-4-methylthiophene using sodium in liquid ammonia, followed by reaction with ethylene oxide. While avoiding magnesium, this method still encounters safety challenges and generates up to 25% undesired isomers, reducing practical yields below 60% [1].
Table 1: Comparison of Traditional Synthetic Routes for 4-Methyl-3-Thiopheneethanol
| Method | Reaction Conditions | Yield (%) | Major Limitations |
|---|---|---|---|
| Grignard (Mg/Epoxide) | THF, 0-5°C, Acidic hydrolysis | 55-65 | Explosive hazards, isomer impurities |
| Sodium (Na/NH₃) | Liquid ammonia, -33°C | 50-60 | Cryogenic requirements, low regioselectivity |
| Butyllithium Addition | Ether, -78°C, Epoxide quenching | 70-75 | High cost, moisture sensitivity |
Alternative routes involve the reduction of 4-methylthiophene-3-acetate esters using hydride-based reagents. Methyl 4-methylthiophene-3-acetate undergoes reduction with lithium aluminum hydride (LiAlH₄) in anhydrous THF, producing 4-methyl-3-thiopheneethanol within 2–4 hours at reflux temperatures. This method achieves higher regioselectivity (>90%) compared to Grignard routes but suffers from the high cost of both starting materials and reagents. Additionally, the stoichiometric requirement of LiAlH₄ (3–4 equivalents) generates substantial aluminum waste, complicating large-scale applications. Borane-dimethylsulfide complex offers a milder alternative with comparable yields (75–80%) but introduces handling challenges due to borane’s pyrophoric nature [1] [4].
Modern approaches employ palladium-catalyzed couplings to circumvent traditional limitations. Suzuki-Miyaura cross-coupling between 3-bromo-4-methylthiophene and 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanol uses Pd(PPh₃)₄ (2–5 mol%) in toluene/water mixtures. This method achieves superior regiocontrol (>98%) at 80–90°C within 12 hours, yielding 85–90% product. Migita-Kosugi-Stille coupling with tributyl(2-hydroxyethyl)tin further enhances efficiency but requires toxic organotin reagents, complicating waste management [7] [10]. Continuous-flow adaptations integrate heterogeneous palladium catalysts (e.g., Pd/C) with microreactors, reducing reaction times to <30 minutes and catalyst loading by 40% through enhanced mass transfer [4].
Ruthenium-based oxidation enables direct conversion of 3-(2-hydroxyethyl)-4-methylthiophene precursors. A biphasic system (chlorobenzene/water) with RuCl₃ (1–2% w/v) and sodium bicarbonate (3–5% w/v) employs sodium hypochlorite as a co-oxidant at 0–10°C. This protocol minimizes overoxidation byproducts through precise temperature control and stoichiometric hypochlorite addition. After reaction completion, the organic phase undergoes crystallization to deliver 4-methyl-3-thiopheneethanol in 88% yield with >99% HPLC purity. Key advantages include avoidance of epoxides and compatibility with halogenated solvents, though ruthenium recovery remains challenging [1] [8].
Table 2: Catalytic Systems for 4-Methyl-3-Thiopheneethanol Synthesis
| Catalytic System | Conditions | Yield (%) | Advantages |
|---|---|---|---|
| Pd(PPh₃)₄/Suzuki | Toluene/H₂O, 80°C, 12h | 85-90 | High regioselectivity, aqueous compatibility |
| RuCl₃/NaOCl Oxidation | Chlorobenzene/H₂O, 0-10°C, 4h | 88 | No epoxide reagents, high purity |
| Continuous-flow Pd/C | MTBE, 100°C, 20 min, 20 bar | 92 | Reduced catalyst loading, scalability |
Halogenated solvents like chlorobenzene and dichloromethane remain prevalent in oxidation and lithiation steps due to their inertness toward organometallics. However, environmental concerns drive substitution with methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME). These bio-derived solvents exhibit comparable performance in ruthenium-catalyzed oxidations while reducing carbon footprints by 40–60%. Waste minimization is achieved by recycling spent solvents via fractional distillation (>95% recovery) and converting ruthenium residues into sodium ruthenate for catalytic reuse. Process mass intensity (PMI) analyses reveal that solvent optimization alone reduces total waste output by 35% in ester reduction pathways [1] [4].
Tubular flow reactors enable high-precision synthesis of 4-methyl-3-thiopheneethanol by circumventing batch limitations. A three-stage system features:
Table 3: Green Chemistry Metrics for Continuous-Flow vs. Batch Synthesis
| Parameter | Batch Process | Continuous Flow | Improvement |
|---|---|---|---|
| PMI (kg waste/kg product) | 120 | 45 | 62.5% reduction |
| Isomer Impurities | 8-12% | 0.5-2% | 6-16x lower |
| Energy Consumption (kWh/kg) | 280 | 110 | 61% reduction |
| Production Scale | 100 kg/batch | 5 kg/hour | 50x scalability |
Comprehensive Compound Index
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